4-Dodecylbenzenesulfonic acid

Übersicht

Beschreibung

4-Dodecylbenzenesulfonic acid is a significant compound in the field of industrial chemistry. It is an anionic surfactant, which means it has a hydrophilic (water-attracting) sulfonate head-group and a hydrophobic (water-repelling) alkylbenzene tail-group. This structure allows it to reduce the surface tension of liquids, making it an effective cleaning agent. It is widely used in the production of detergents, emulsifiers, wetting agents, and dispersants .

Vorbereitungsmethoden

The synthesis of 4-Dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is performed under controlled temperatures to yield a complex mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product. Industrial production often employs continuous reactors, such as falling film reactors, to carry out the sulfonation reaction efficiently .

Analyse Chemischer Reaktionen

Esterification of Oleic Acid

A study demonstrated 4-DBSA’s superior catalytic efficiency compared to p-toluenesulfonic and sulfuric acids due to its hydrophobic alkyl chain enhancing reactant miscibility .

| Parameter | Effect on Reaction Kinetics |

|---|---|

| Catalyst concentration | ↑ Rate with higher molar ratios |

| Temperature | ↑ Rate with higher temperatures |

| Water content | ↓ Rate due to phase separation |

Kinetic Model :

Micelle and Vesicle Formation

4-DBSA’s surfactant properties drive self-assembly in aqueous solutions:

| Property | Value |

|---|---|

| Critical micelle (CMC) | 0.53 mM |

| Critical vesicle (CVC) | 2.14 mM |

| Vesicle size | ~80 nm (unilamellar) |

Structural transitions (micelle → vesicle) occur at higher concentrations, with vesicles exhibiting size-selective permeability .

Adsorption Mechanisms

Corn straw biochars effectively adsorb 4-DBSA via:

-

Partitioning : Hydrophobic interactions with biochar’s aromatic backbone .

-

Anion exchange : Electrostatic attraction between sulfonate groups and biochar’s positively charged sites.

Adsorption Data :

| Biochar Type | Removal Efficiency (48 h) | Surface Area (m²/g) |

|---|---|---|

| C700 | 91.05% | 375.89 |

| P700 | 85.28% | 102.34 |

Kinetics followed a pseudo-second-order model () .

Side Reactions and Byproducts

-

Sulfone formation : Occurs under high temperatures or prolonged reaction times .

-

Polysulfonation : Favored by excess sulfonating agents, leading to multi-sulfonated derivatives .

Industrial and Environmental Interactions

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

Detergents and Cleaning Agents

DBSA is primarily utilized in the formulation of household and industrial detergents due to its excellent surfactant properties. It significantly enhances the cleaning efficacy of products by reducing surface tension, allowing for better wetting and emulsification of oils and fats. This makes it an ideal component in liquid cleaners, washing powders, and toilet blocks . Its ability to disperse impurities makes it crucial for effective cleaning solutions.

Industrial Applications

Beyond household products, DBSA is employed in various industrial applications, including metalworking fluids and coatings. It acts as an emulsifier and dispersant, facilitating the stable mixing of immiscible substances, which is essential in manufacturing processes . Additionally, its resistance to hydrolysis in alkaline environments makes it suitable for strong alkaline laundry agents used in industrial settings.

Polymer Synthesis

Conducting Polymers

DBSA plays a significant role in the synthesis of conducting polymers. For instance, it has been used as a dopant in the synthesis of polyaniline, enhancing the solubility and conductivity of the resulting polymer. Research indicates that polyaniline doped with DBSA exhibits higher conductivity compared to other doping methods, making it suitable for applications in electronics and sensors .

Diversity-Oriented Synthesis

A notable application of DBSA is in solvent-free diversity-oriented synthesis methods. It serves as a green Brønsted acid catalyst for converting alcohols, phenols, thiols, and amines into primary carbamates and thiocarbamates. This method highlights DBSA's efficiency and eco-friendliness, yielding products with high purity without the need for solvents .

Energy Storage and Conversion

Solar Cells

DBSA has been incorporated into perovskite solar cells as a surfactant-modified hole transport material. This integration has shown promise in enhancing the efficiency of solar cells while maintaining low production costs. The presence of DBSA improves the morphology and stability of the perovskite layer, contributing to better overall performance .

Electrochemical Devices

The unique properties of conducting polymers synthesized with DBSA make them suitable for energy storage devices like supercapacitors. The high surface area and electrochemical activity of these polymers allow for efficient charge storage and transfer, which is critical for energy applications .

Wirkmechanismus

The mechanism of action of 4-Dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long-chain alkyl group attached to the benzene ring, linked to a sulfonic acid group, allows it to reduce surface tension effectively. This enhances the mixing of water with oils and fats, making it an efficient cleaning agent. The formation of micelles and vesicles in aqueous solutions is driven by the concentration of the compound, with critical micelle and vesicle concentrations being key parameters .

Vergleich Mit ähnlichen Verbindungen

4-Dodecylbenzenesulfonic acid belongs to the class of alkylbenzene sulfonates, which are widely used as surfactants. Similar compounds include:

Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different solubility and application profiles.

Linear alkylbenzene sulfonates (LAS): These are more biodegradable compared to branched alkylbenzene sulfonates and are commonly used in household detergents.

Branched alkylbenzene sulfonates (BAS): These have superior tolerance to hard water but are less biodegradable, making them less environmentally friendly.

This compound is unique due to its specific alkyl chain length and branching, which can be customized to suit various industrial needs, optimizing performance in different environments .

Biologische Aktivität

4-Dodecylbenzenesulfonic acid (DBSA) is a sulfonic acid derivative notable for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of DBSA, highlighting its mechanism of action, applications in biochemical research, and relevant case studies.

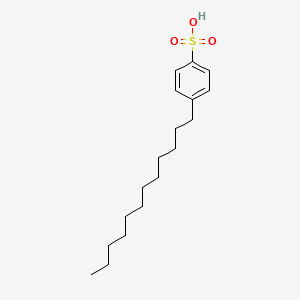

- Molecular Formula : C₁₈H₃₀O₃S

- Molecular Weight : 326.49 g/mol

- CAS Number : 121-65-3

- Density : 1.1 g/cm³

- Boiling Point : 82 °C

DBSA acts primarily as a Brønsted acid catalyst , facilitating various organic reactions without the need for solvents. Its strong acidic nature allows it to promote reactions such as esterification and carbamate formation efficiently. The compound's ability to stabilize transition states makes it an effective catalyst in synthetic organic chemistry .

1. Catalytic Activity in Organic Synthesis

DBSA has been employed in several studies to catalyze the synthesis of biologically relevant compounds:

- Esterification Reactions : DBSA has shown effectiveness in catalyzing the esterification of fatty acids with alcohols, yielding high conversion rates and selectivity .

- Synthesis of Carbamates and Ureas : A solvent-free method utilizing DBSA has been developed for converting alcohols, phenols, thiols, and amines into primary carbamates and ureas, demonstrating its utility in green chemistry .

2. Potential Anticancer Activity

Recent studies have indicated that DBSA may influence cellular pathways relevant to cancer biology:

- Influence on Cytochrome P450 : Research has shown that DBSA can modulate the expression of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This modulation could have implications for cancer treatment strategies that rely on these metabolic pathways .

Study 1: Solvent-Free Synthesis Using DBSA

A study published in RSC Advances demonstrated the efficiency of DBSA as a catalyst in a solvent-free environment for synthesizing carbamates from alcohols and amines. The results indicated that the reactions proceeded with excellent yields (up to 95%) and were characterized using FT-IR and NMR techniques. This study emphasizes DBSA's role as a green catalyst in organic synthesis .

Study 2: Impact on Hepatocarcinoma Cells

In a mechanistic study involving hepatocarcinoma cells (HC-AFW1), researchers investigated the effects of various compounds on cytochrome P450 expression, including DBSA. The findings suggested that while DMSO induced CYP2B6 expression, the role of DBSA as a regulatory agent was also considered significant, hinting at its potential impact on liver metabolism related to cancer therapies .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.